1,3-bis(2,6-dimethylphenyl)urea
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Overview
Description
Urea, N,N’-bis(2,6-dimethylphenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of urea, where the hydrogen atoms are replaced by 2,6-dimethylphenyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2,6-dimethylaniline to yield the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of Urea, N,N’-bis(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Urea, N,N’-bis(2,6-dimethylphenyl)- finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis(2,6-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’-bis(2,4-dimethylphenyl)-
- Urea, N,N’-bis(3,5-dimethylphenyl)-
- Thiourea derivatives
Uniqueness
Urea, N,N’-bis(2,6-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which influences its reactivity and interaction with other molecules. This structural uniqueness imparts distinct properties that are not observed in other similar compounds .
Properties
CAS No. |
25348-08-7 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,3-bis(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
JXUWOLMXMGHGMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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